Famciclovir impurity 7

描述

An impurity of Famciclovir. Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster.

作用机制

Target of Action

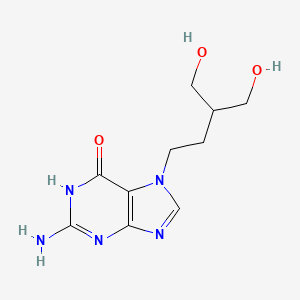

Famciclovir impurity 7, also known as 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one, is a derivative of Famciclovir . Famciclovir primarily targets herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles.

Mode of Action

This compound, like Famciclovir, is likely to undergo biotransformation to the active antiviral compound penciclovir . Penciclovir inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate (dGTP) for viral DNA polymerase . This results in the termination of the viral DNA chain, thereby inhibiting the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA synthesis pathway of the herpes simplex and varicella-zoster viruses . By inhibiting the viral DNA polymerase, the compound prevents the elongation of the viral DNA chain, thereby disrupting the replication of the virus .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Famciclovir. Famciclovir is known to undergo extensive first-pass metabolism to penciclovir, with essentially no parent compound recovered from plasma or urine . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .

Result of Action

The result of the action of this compound is the inhibition of the replication of herpes simplex and varicella-zoster viruses . This leads to a decrease in the severity and duration of outbreaks of the associated conditions, such as cold sores, genital herpes, and shingles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound .

生化分析

Biochemical Properties

2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one is involved in biochemical reactions similar to those of Famciclovir . Famciclovir is a prodrug that is converted into penciclovir in the body . Penciclovir triphosphate, the active form of the drug, preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .

Cellular Effects

The cellular effects of 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one are likely to be similar to those of Famciclovir, given their chemical similarity . Famciclovir, once converted into penciclovir, inhibits viral DNA replication by competing with deoxyguanosine triphosphate for viral DNA polymerase . This results in the termination of the growing viral DNA chain, thereby inhibiting viral replication .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one is expected to be similar to that of Famciclovir . Famciclovir is deacetylated and oxidized to form penciclovir, which inhibits viral DNA polymerase . This prevents the virus from replicating its DNA and spreading to other cells .

Temporal Effects in Laboratory Settings

Famciclovir solutions have been reported to be stable for 15 hours at 6° .

Metabolic Pathways

2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one is likely metabolized in a manner similar to Famciclovir . Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir .

Transport and Distribution

Given its similarity to Famciclovir, it may be distributed similarly within the body .

Subcellular Localization

As a nucleoside analog, it is likely to be found in the nucleus where it can interact with viral DNA polymerase .

生物活性

Famciclovir impurity 7 is a chemical compound associated with the antiviral drug famciclovir, which is primarily used for treating herpes virus infections, including herpes zoster and genital herpes. Understanding the biological activity of this impurity is crucial for assessing its potential impact on the efficacy and safety of famciclovir-based therapies.

Chemical Profile

Molecular Characteristics:

- Chemical Formula: C10H15N5O3

- Molecular Weight: 241.26 g/mol

- CAS Number: 127205-22-5

Famciclovir itself is a prodrug that converts into penciclovir, an active antiviral agent. Impurities like impurity 7 can arise during the synthesis or storage of famciclovir and may influence the pharmacological profile of the final product.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of famciclovir is well-documented; however, data specific to impurity 7 is sparse. The following table summarizes key pharmacokinetic parameters relevant to famciclovir:

| Parameter | Value |

|---|---|

| Bioavailability | ~77% |

| Peak Plasma Concentration | 3.3 µg/mL (after 500 mg) |

| Terminal Half-Life | 2.3 hours |

These parameters suggest that while famciclovir is effectively absorbed and metabolized, impurities could potentially alter these dynamics if they possess similar pharmacological properties.

Case Studies

A recent pharmacovigilance study analyzed adverse events related to famciclovir using data from the FDA Adverse Event Reporting System (FAERS). Although this study did not focus specifically on impurity 7, it highlighted potential safety concerns associated with famciclovir, which could extend to its impurities:

- Adverse Events : Reports included skin reactions, gastrointestinal disturbances, and neurological symptoms.

- Implications : The presence of impurities like impurity 7 could exacerbate these effects or introduce new risks.

Stability and Control

Stability studies indicate that famciclovir maintains its integrity under various conditions; however, impurities may affect this stability. The European Drug Master File outlines control measures for ensuring the quality of active pharmaceutical ingredients (APIs), including:

- Testing for Impurities : Routine analysis to quantify known impurities and assess their impact on drug efficacy.

- Regulatory Compliance : Adherence to guidelines that govern acceptable levels of impurities in pharmaceutical formulations.

化学反应分析

Acidic Hydrolysis

Under HCl (0.1N, 60°C), impurity 7 degrades via:

Alkali-Induced Oxidation

In NaOH (0.01N, 40°C):

Table 3: Degradation Products Under Stress Conditions

| Condition | Major Degradants (m/z) | Mechanism |

|---|---|---|

| Acidic | 135, 225 | Cleavage of side chain |

| Alkali | 279 | Oxidation |

| Thermal | 193, 265 | Ring decomposition |

HPLC Profiling

The USP monograph method employs a Purospher RP-8 column (Table 4) to resolve impurity 7 from famciclovir and related impurities .

Table 4: Chromatographic Parameters

| Parameter | Value |

|---|---|

| Column | Purospher STAR RP-8 |

| Mobile Phase | Acetonitrile:Buffer (25:75) |

| Retention Time (min) | 15.8 |

| Resolution (vs. Famciclovir) | 47.9 |

Mass Spectrometry

Collision-induced dissociation (CID) reveals fragmentation patterns:

Computational Insights

Molecular docking studies indicate that impurity 7 exhibits weaker binding affinity (-7.21 kcal/mol) to herpes simplex virus thymidine kinase compared to famciclovir (-15.41 kcal/mol), reducing its antiviral efficacy .

Industrial Relevance

属性

IUPAC Name |

2-amino-7-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)15(5-12-8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYPCBJWBNCJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC(CO)CO)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。